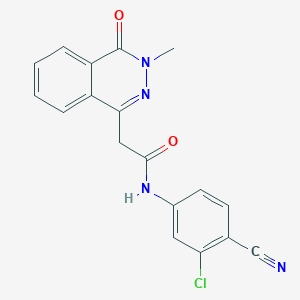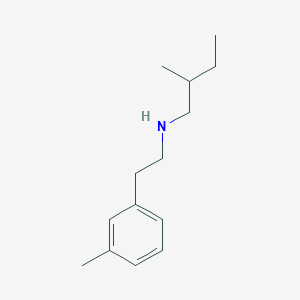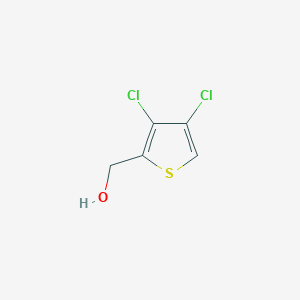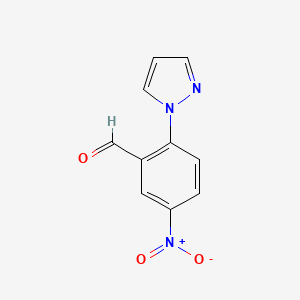
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7N3O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group and a pyrazolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde typically involves the nitration of 2-(1h-pyrazol-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Primary amines or hydrazines in the presence of a suitable solvent like ethanol or methanol.
Major Products Formed
Reduction: 5-Amino-2-(1h-pyrazol-1-yl)benzaldehyde.
Substitution: Imines or hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-(1h-pyrazol-1-yl)benzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
5-Methyl-2-(1h-pyrazol-1-yl)benzaldehyde: Contains a methyl group instead of a nitro group.
2-(1h-Pyrazol-1-yl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a nitro group and a pyrazolyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
5-nitro-2-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-6-9(13(15)16)2-3-10(8)12-5-1-4-11-12/h1-7H |
Clave InChI |
SAPYOZQRCUOWPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


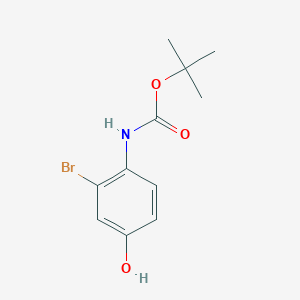
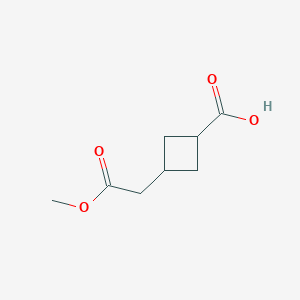

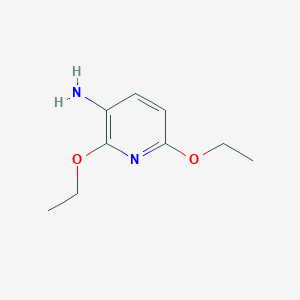
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
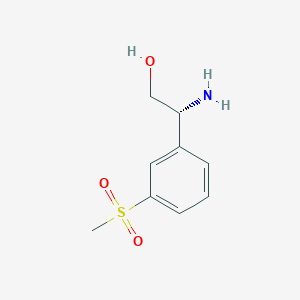
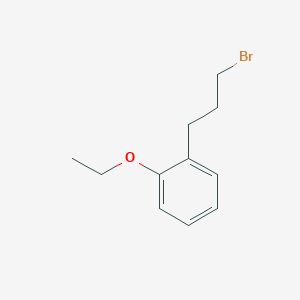
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
